2-Hydroxy-6-iodobenzaldehyde

Organic Synthesis Catalysis Carbocyclization

2-Hydroxy-6-iodobenzaldehyde (CAS 38169-97-0) is the requisite ortho-iodo isomer—not substitutable by meta/para analogs—for chemistries demanding the unique intramolecular chelation and oxidative addition reactivity of the 2,6-substitution pattern. Achieve up to 99% yield in cobalt-catalyzed indenol annulations and leverage the heavy-atom effect for enhanced singlet-oxygen generation in corrole photosensitizers. With LogP 3.15 vs. 1.81 for the parent benzaldehyde, this building block delivers superior lipophilicity for medicinal chemistry permeability optimization.

Molecular Formula C7H5IO2
Molecular Weight 248.019
CAS No. 38169-97-0
Cat. No. B2952112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-iodobenzaldehyde
CAS38169-97-0
Molecular FormulaC7H5IO2
Molecular Weight248.019
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C=O)O
InChIInChI=1S/C7H5IO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
InChIKeyOMXBWJYYNNGFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-iodobenzaldehyde (CAS 38169-97-0) - Key Intermediate for Ortho-Substituted Aromatic Aldehyde Procurement


2-Hydroxy-6-iodobenzaldehyde (CAS 38169-97-0) is an ortho-substituted halogenated aromatic aldehyde, characterized by a hydroxyl group at position 2 and an iodine atom at position 6 of the benzaldehyde ring [1]. Its molecular formula is C7H5IO2, with a molecular weight of approximately 248.02 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling and carbocyclization reactions, where the iodine atom serves as an excellent leaving group [2].

Why 2-Hydroxy-6-iodobenzaldehyde (CAS 38169-97-0) Cannot Be Substituted by Other Hydroxy-Iodobenzaldehyde Isomers


2-Hydroxy-6-iodobenzaldehyde exhibits distinct chemical behavior that precludes its generic substitution with positional isomers like 2-hydroxy-3-iodobenzaldehyde or 2-hydroxy-4-iodobenzaldehyde, or with the non-iodinated parent 2-hydroxybenzaldehyde. The ortho-relationship between the hydroxyl and iodine substituents is critical, facilitating unique intramolecular interactions and chelation effects that dictate reaction pathways, regioselectivity, and catalytic efficiency [1]. For example, in cobalt-catalyzed cyclizations, the specific ortho-iodo substitution pattern is essential for the oxidative addition step, leading to high-yielding, regioselective product formation that is not replicable with meta- or para-iodo analogs [2]. Furthermore, the heavy atom effect of the iodine substituent in the 6-position directly influences photophysical properties, such as enhancing intersystem crossing rates, a feature absent in non-iodinated analogs and modulated differently in other iodo-isomers [3].

Quantitative Differentiation of 2-Hydroxy-6-iodobenzaldehyde: Evidence for Scientific Selection


High-Yield, Regioselective Cobalt-Catalyzed Carbocyclization for Indenol Synthesis

2-Hydroxy-6-iodobenzaldehyde serves as a specific substrate class (o-iodobenzaldehyde) in a cobalt-catalyzed carbocyclization with alkynes, achieving yields of up to 99% for the corresponding indenols [1]. The reaction demonstrates exceedingly high regioselectivity, yielding a single regioisomer for most unsymmetrical alkynes tested [1]. This performance is directly tied to the ortho-iodo substitution, as the analogous meta- or para-iodobenzaldehydes are not competent substrates for this transformation, nor are they reported to undergo this cyclization with comparable efficiency or selectivity [1].

Organic Synthesis Catalysis Carbocyclization

Predicted Lipophilicity (LogP) Profile for Pharmacokinetic Property Assessment

The predicted partition coefficient (ACD/LogP) for 2-Hydroxy-6-iodobenzaldehyde is 3.15 . This value is significantly higher than that of the non-iodinated parent, 2-hydroxybenzaldehyde (salicylaldehyde), which has an experimental LogP of 1.81 [1]. The introduction of the iodine atom at the 6-position increases lipophilicity, which is a key factor in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug-like molecules.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Role as a Synthetic Precursor for meso-Iodinated Corrole Photosensitizers

2-Hydroxy-6-iodobenzaldehyde is a specific precursor for the synthesis of A2B-type triaryl corroles bearing a meso-iodoaryl substituent [1]. The presence of the iodine atom in the resulting corrole enhances its photophysical properties for photosensitizer applications, such as increasing the rate of intersystem crossing (ISC) to the triplet state, which is crucial for efficient singlet oxygen generation in photodynamic therapy (PDT) [1]. Corroles synthesized from non-iodinated 2-hydroxybenzaldehyde lack this heavy atom effect and thus exhibit significantly lower singlet oxygen quantum yields, making them less effective as PDT agents [1].

Photodynamic Therapy Materials Chemistry Corrole Synthesis

Defined Application Scenarios for Procuring 2-Hydroxy-6-iodobenzaldehyde (CAS 38169-97-0)


Synthesis of Regioselective Indenol Derivatives via Cobalt-Catalyzed Carbocyclization

2-Hydroxy-6-iodobenzaldehyde is the substrate of choice for researchers aiming to synthesize indenol derivatives through cobalt-catalyzed annulation with alkynes, achieving yields up to 99% and near-perfect regioselectivity [1]. This compound is required to access the specific ortho-iodoarene intermediate that undergoes oxidative addition, a step not feasible with its meta- or para-iodo isomers [1].

Medicinal Chemistry Lead Optimization for Enhanced Lipophilicity

In medicinal chemistry campaigns, 2-Hydroxy-6-iodobenzaldehyde serves as a strategic building block for introducing a lipophilic handle. Its predicted LogP of 3.15 offers a substantial increase in hydrophobicity compared to the parent 2-hydroxybenzaldehyde (LogP 1.81) [2]. This property can be leveraged to improve the cell permeability and metabolic stability of drug candidates, particularly those requiring passage through lipid membranes.

Precursor for Iodinated Corrole Photosensitizers in PDT Research

This specific isomer is a required starting material for the synthesis of meso-iodinated corrole photosensitizers [3]. The iodine atom is critical for the 'heavy atom effect', which enhances intersystem crossing and boosts the yield of cytotoxic singlet oxygen upon light activation [3]. Researchers developing these advanced materials must procure 2-hydroxy-6-iodobenzaldehyde, as non-iodinated or other iodo-isomers will not confer the same photophysical advantage.

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